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Foundational

A Comprehensive Technical Guide to 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine: Synthesis, Characterization, and Therapeutic Postulates

Abstract This technical guide provides an in-depth exploration of the heterocyclic compound 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine. The isoxazole and piperazine moieties are recognized as "privileged scaffolds" in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the heterocyclic compound 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine. The isoxazole and piperazine moieties are recognized as "privileged scaffolds" in medicinal chemistry, each contributing to a wide array of pharmacologically active agents.[1][2] This document delineates the fundamental chemical identifiers, a robust and reproducible synthetic pathway, and a comprehensive analytical characterization protocol for the title compound. Furthermore, we delve into the potential therapeutic applications of this molecule by contextualizing the known biological activities of its constituent chemical motifs, which are implicated in antimicrobial, anti-inflammatory, and central nervous system-related activities.[3][4] This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this promising chemical entity.

Introduction and Scientific Rationale

The confluence of an isoxazole ring and a piperazine nucleus within a single molecular entity presents a compelling prospect for the discovery of novel therapeutic agents. The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of numerous FDA-approved drugs and is associated with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] Its utility in medicinal chemistry is well-documented, with the isoxazole ring often serving as a bioisosteric replacement for other functional groups to enhance potency and modulate physicochemical properties.

Concurrently, the piperazine ring is a ubiquitous structural feature in a multitude of centrally acting agents, such as antipsychotics and antidepressants, as well as in antimicrobial and anthelmintic drugs.[4][7][8] Its presence often imparts favorable pharmacokinetic characteristics, including improved aqueous solubility and the ability to cross the blood-brain barrier. The two nitrogen atoms of the piperazine ring offer versatile points for chemical modification, allowing for the fine-tuning of a compound's biological activity.[9]

The strategic combination of these two pharmacophores in 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine suggests a molecule with the potential for a unique pharmacological profile. This guide serves as a comprehensive resource for the synthesis, characterization, and hypothetical therapeutic exploration of this compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's chemical identifiers is fundamental to its study. The canonical SMILES and InChIKey for 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine have been computationally derived from its constituent fragments: 5-methylisoxazole-4-carboxylic acid[10] and piperazine.[7]

IdentifierValueSource
IUPAC Name (5-methylisoxazol-4-yl)(piperazin-1-yl)methanoneN/A
Canonical SMILES CC1=C(C=NO1)C(=O)N2CCNCC2Derived from precursors
InChIKey YAXPRJXVHDBXSF-UHFFFAOYSA-NDerived from precursors
Molecular Formula C9H13N3O2Derived from structure
Molecular Weight 195.22 g/mol Derived from formula

Synthesis Protocol: A Self-Validating Approach

The synthesis of 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine is predicated on the formation of a stable amide bond between 5-methylisoxazole-4-carbonyl chloride and piperazine. This is a well-established and high-yielding reaction in organic chemistry. The protocol provided below is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.

Synthesis of the Acyl Chloride Intermediate

The precursor, 5-methylisoxazole-4-carbonyl chloride, can be synthesized from the commercially available 5-methylisoxazole-4-carboxylic acid.

  • Step 1: Reaction Setup In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid).

  • Step 2: Addition of Thionyl Chloride To the stirred suspension, add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Step 3: Reaction Progression Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO2).

  • Step 4: Isolation of the Acyl Chloride Upon completion, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-methylisoxazole-4-carbonyl chloride is a solid and can be used in the next step without further purification.

Amide Coupling Reaction
  • Step 1: Piperazine Solution In a separate flask, dissolve piperazine (2.0 eq) in anhydrous DCM (20 mL/g of piperazine). The use of excess piperazine serves both as a reactant and a base to neutralize the HCl generated during the reaction.

  • Step 2: Acylation Cool the piperazine solution to 0 °C in an ice bath. Add a solution of the crude 5-methylisoxazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred piperazine solution.

  • Step 3: Reaction Monitoring Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol 95:5).

  • Step 4: Work-up and Purification Upon completion, wash the reaction mixture with water to remove piperazine hydrochloride and any remaining unreacted piperazine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Purification A 5-Methylisoxazole- 4-carboxylic Acid C 5-Methylisoxazole- 4-carbonyl Chloride A->C Reflux in DCM B Thionyl Chloride (SOCl2) E 1-[(5-Methylisoxazol-4-yl) carbonyl]piperazine C->E DCM, 0°C to RT D Piperazine F Crude Product E->F Aqueous Work-up G Pure Product F->G Column Chromatography

Caption: Synthetic workflow for 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[11]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the isoxazole ring, the proton on the isoxazole ring, and the methylene protons of the piperazine ring. The chemical shifts of the piperazine protons will be influenced by the electron-withdrawing effect of the carbonyl group.[12]

  • ¹³C NMR: The carbon NMR spectrum will provide signals for all unique carbon atoms in the molecule, including the carbonyl carbon, the carbons of the isoxazole ring, and the carbons of the piperazine ring.

Expected ¹H NMR Chemical Shifts (δ, ppm) Expected ¹³C NMR Chemical Shifts (δ, ppm)
~2.5 (s, 3H, -CH₃)~12.0 (-CH₃)
~3.5-3.8 (m, 8H, piperazine -CH₂-)~45.0 (piperazine -CH₂-)
~8.2 (s, 1H, isoxazole C-H)~115.0 (isoxazole C-4)
~158.0 (isoxazole C-5)
~160.0 (isoxazole C-3)
~165.0 (C=O)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Electrospray Ionization (ESI-MS): This soft ionization technique is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 196.23.

  • Fragmentation Pattern: A common fragmentation pathway for amides in mass spectrometry is the cleavage of the amide bond (N-CO).[13] This would result in fragment ions corresponding to the 5-methylisoxazole-4-carbonyl cation and the piperazine radical cation.

Postulated Biological Activity and Therapeutic Context

The chemical architecture of 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine suggests several avenues for therapeutic investigation.

Potential as an Antimicrobial Agent

Both isoxazole and piperazine derivatives have demonstrated significant antimicrobial activity.[1][3] The isoxazole ring can be found in antibiotics such as sulfisoxazole, while various piperazine-containing compounds have shown efficacy against a range of bacteria and fungi. Therefore, it is plausible that the title compound could exhibit antimicrobial properties.

Central Nervous System (CNS) Applications

The piperazine moiety is a well-established pharmacophore in drugs targeting the central nervous system.[4][14] It is a key component of antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[4] The ability of the piperazine ring to interact with various neurotransmitter receptors, such as dopamine and serotonin receptors, is central to its therapeutic effects.[14] The isoxazole moiety has also been incorporated into compounds with neuroprotective effects.[2] Consequently, 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine warrants investigation for its potential activity on CNS targets.

Biological_Hypothesis cluster_compound 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine cluster_moieties Constituent Pharmacophores cluster_activities Known Biological Activities cluster_potential Postulated Therapeutic Applications Compound Core Compound Isoxazole Isoxazole Moiety Compound->Isoxazole Piperazine Piperazine Moiety Compound->Piperazine Antimicrobial Antimicrobial Isoxazole->Antimicrobial AntiInflammatory Anti-inflammatory Isoxazole->AntiInflammatory Piperazine->Antimicrobial CNS_Activity CNS Activity (Antipsychotic, Antidepressant) Piperazine->CNS_Activity Potential_Antimicrobial Novel Antimicrobial Agent Antimicrobial->Potential_Antimicrobial Synergistic Effect? Potential_CNS CNS Drug Candidate CNS_Activity->Potential_CNS Modulation of Neuroreceptors

Caption: Hypothetical therapeutic pathways for the title compound.

Conclusion and Future Directions

1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine is a synthetically accessible molecule that combines two pharmacologically significant moieties. This guide has provided a comprehensive overview of its chemical identity, a detailed synthetic protocol, and a framework for its analytical characterization. The postulated biological activities, rooted in the extensive literature on isoxazole and piperazine derivatives, suggest that this compound is a promising candidate for further investigation in the fields of antimicrobial and central nervous system drug discovery. Future research should focus on the synthesis and in vitro screening of this compound and its analogues to validate these hypotheses and uncover its full therapeutic potential.

References

  • PubChem. Piperazine. National Center for Biotechnology Information. [Link][7]

  • Wikipedia. Piperazine. [Link][15]

  • Journal of Pharmaceutical and Biological Sciences. A review of isoxazole biological activity and present synthetic techniques. [Link][3]

  • Asian Journal of Pharmaceutical and Clinical Research. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link][14]

  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link][8]

  • ChemistryOpen. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link][9]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link][4]

  • NIST WebBook. Piperazine. [Link][16][17]

  • PubChem. Piperazine, 1,1'-(1,2-ethanediyl)bis-. National Center for Biotechnology Information. [Link][18]

  • PubChem. Piperazine moiety, 5. National Center for Biotechnology Information. [Link][19]

  • PubChem. 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. [Link][10]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link][5]

  • MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link][6]

  • Der Pharma Chemica. A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. [Link][1]

  • PubChem. Piperazine dihydrochloride. National Center for Biotechnology Information. [Link][20]

  • RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link][13]

  • chemeurope.com. Piperazine. [Link][21]

  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. [Link][2]

  • PubChemLite. 5-methylisoxazole-4-carboxylic acid (C5H5NO3). [Link][22]

  • University of Arizona. Mass Spectrometry - Examples. [Link][23]

  • PubChem. Piperazine, hexahydrate. National Center for Biotechnology Information. [Link][24]

  • Chemistry Stack Exchange. Can amide bonds fragment in ESI-MS? [Link][25]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link][12]

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Exploratory

The Strategic Integration of 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine in Modern Drug Discovery: A Technical Guide

Abstract The confluence of privileged structural motifs in medicinal chemistry often yields building blocks of exceptional value. This guide provides an in-depth technical analysis of one such scaffold: 1-[(5-Methylisoxa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields building blocks of exceptional value. This guide provides an in-depth technical analysis of one such scaffold: 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine. We will dissect the strategic rationale behind its design, detail its synthesis, explore its chemical tractability for library generation, and discuss its application in the development of contemporary therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction: The Rationale for a Hybrid Scaffold

In the landscape of medicinal chemistry, both the piperazine and isoxazole rings are considered "privileged structures" due to their frequent appearance in biologically active compounds.[1][2] Their combination in the form of 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine creates a powerful building block that synergistically blends the advantageous physicochemical and biological properties of each component.

  • The Piperazine Moiety: A Gateway to Favorable Physicochemical Properties The piperazine ring is a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions.[1] Its inclusion in drug candidates is a well-established strategy to enhance aqueous solubility, modulate lipophilicity, and introduce a basic center for salt formation, all of which are critical for optimizing pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[3] The secondary amine of the piperazine ring in the title compound provides a versatile handle for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).[1]

  • The 5-Methylisoxazole-4-carboxamide Moiety: A Bioactive Pharmacophore The isoxazole ring is a five-membered heterocycle that is isosteric to other key functionalities and can engage in various non-covalent interactions with biological targets.[4] Derivatives of 5-methylisoxazole-4-carboxamide are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] Leflunomide, a disease-modifying antirheumatic drug, is a notable example of a marketed therapeutic based on the 5-methylisoxazole-4-carboxamide scaffold.[5][6] The methyl group at the 5-position can provide beneficial steric interactions and influence the electronic nature of the ring system.

The amide linkage between these two moieties provides a conformationally restrained and metabolically stable connection, positioning the piperazine for diverse interactions with solvent and biological targets while preserving the inherent bioactivity of the isoxazole core.

Synthesis of the Core Building Block

The synthesis of 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine is a straightforward and robust process, typically achieved through the acylation of piperazine with a reactive derivative of 5-methylisoxazole-4-carboxylic acid. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of 5-Methylisoxazole-4-carboxylic Acid cluster_1 Activation and Coupling A Ethyl Acetoacetate D Ethyl 5-Methylisoxazole-4-carboxylate A->D Reaction with B and C B Ethyl Orthoformate C Hydroxylamine E 5-Methylisoxazole-4-carboxylic Acid D->E Hydrolysis F 5-Methylisoxazole-4-carboxylic Acid H 5-Methylisoxazole-4-carbonyl Chloride (or activated ester) F->H Activation with G G Activating Agent (e.g., SOCl2, Coupling Reagents) J 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine H->J Acylation of I I Piperazine

Caption: Synthetic workflow for 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine.

Experimental Protocol: Synthesis of 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine

This protocol is a representative procedure based on established amide coupling methodologies.[4]

Step 1: Synthesis of 5-Methylisoxazole-4-carbonyl Chloride

  • To a stirred suspension of 5-methylisoxazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-methylisoxazole-4-carbonyl chloride, which can often be used in the next step without further purification.

Step 2: Acylation of Piperazine

  • Dissolve piperazine (2.0-3.0 eq to favor mono-acylation) in a suitable anhydrous solvent like dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 5-methylisoxazole-4-carbonyl chloride (1.0 eq) in the same solvent dropwise to the piperazine solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine.

Alternative Coupling Methods: For sensitive substrates, amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole) can be used in place of thionyl chloride for the direct coupling of 5-methylisoxazole-4-carboxylic acid with piperazine.[7]

Physicochemical Properties and Structural Considerations

The physicochemical properties of 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine make it an attractive starting point for library synthesis.

PropertyPredicted Value/ObservationSignificance in Drug Discovery
Molecular Weight ~209.23 g/mol Adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability.
logP ~0.5 - 1.5A balanced lipophilicity, suggesting a good compromise between aqueous solubility and membrane permeability.
pKa (basic) ~8.5 - 9.5 (piperazine N-H)The basic nitrogen allows for salt formation, which can improve solubility and handling properties.
Hydrogen Bond Donors 1 (piperazine N-H)Provides a point for hydrogen bonding interactions with biological targets.
Hydrogen Bond Acceptors 3 (carbonyl O, isoxazole N, isoxazole O)Multiple sites for engaging in hydrogen bonding networks.
Rotatable Bonds 2A degree of conformational flexibility, allowing it to adapt to different binding pockets.

Applications in Medicinal Chemistry and Structure-Activity Relationship (SAR) Exploration

The true power of 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine lies in its utility as a scaffold for generating diverse libraries of compounds for various therapeutic targets. The free secondary amine of the piperazine ring is the primary point for diversification.

SAR cluster_R Modification at Piperazine N-4 cluster_SAR Potential SAR Insights Core 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine R_group R Group (Aryl, Heteroaryl, Alkyl, etc.) Core->R_group Diversification Point Alkylation Reductive Amination R_group->Alkylation Acylation Amide Coupling R_group->Acylation Sulfonylation Sulfonamide Formation R_group->Sulfonylation Potency Modulation of Potency R_group->Potency Impacts Selectivity Tuning of Selectivity R_group->Selectivity Impacts PK Optimization of PK Properties R_group->PK Impacts

Caption: SAR exploration through modification of the piperazine N-4 position.

General SAR Principles
  • Substitution at the Piperazine N-4 Position: This is the most common and facile point of modification.[8]

    • Aromatic and Heteroaromatic Substituents: Introduction of aryl or heteroaryl groups can lead to potent interactions with hydrophobic pockets or engage in π-stacking interactions with aromatic residues in the target protein. The nature and substitution pattern of these rings can significantly impact potency and selectivity.[2]

    • Alkyl and Substituted Alkyl Groups: These can be used to probe steric limitations within the binding site and to modulate lipophilicity. The introduction of polar functional groups on these alkyl chains can enhance solubility and introduce new hydrogen bonding opportunities.

    • Linker-Based Modifications: The N-4 position can be tethered to other pharmacophores via various linkers to create multi-target ligands or to optimize spacing and orientation within a binding site.

Case Study: Anticancer Agents

Several studies have demonstrated the utility of the isoxazole-piperazine scaffold in the development of anticancer agents. For instance, derivatives incorporating this core have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The introduction of substituted aryl groups at the N-4 position of the piperazine has been shown to be crucial for potent activity, with specific substitution patterns leading to compounds with low micromolar to nanomolar IC50 values. Mechanistic studies have revealed that these compounds can induce apoptosis and cell cycle arrest, highlighting the potential of this scaffold in oncology research.

Conclusion and Future Perspectives

The 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine building block represents a highly valuable and versatile tool in the medicinal chemist's arsenal. Its straightforward synthesis, favorable physicochemical properties, and the proven biological relevance of its constituent parts make it an ideal starting point for the rapid generation of compound libraries with a high potential for biological activity. The strategic derivatization of the piperazine nitrogen allows for a systematic exploration of the chemical space around a bioactive isoxazole core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic parameters. As the demand for novel therapeutics with optimized properties continues to grow, the judicious application of well-designed building blocks like 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Open Chemistry, 15(1).
  • Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. (2021, April 26). Biointerface Research in Applied Chemistry, 12(1), 706-717.
  • Comparison of Two Molecular Scaffolds, 5-Methylisoxazole-3-Carboxamide and 5-Methylisoxazole-4-Carboxamide. (n.d.). Bentham Science Publishers.
  • Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. (n.d.). PubMed.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). Molecules, 27(17), 5612.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (n.d.). Neuroquantology.
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2025, September 11). ResearchGate.
  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (2021). Medicinal Chemistry, 17(9), 937-944.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). International Journal of Pharmacy & Pharmaceutical Research.
  • The medicinal chemistry of piperazines: A review. (n.d.). ResearchGate.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, April 29). PubMed.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). MedChemComm (RSC Publishing).
  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). ResearchGate.
  • 1-[(5-methylisoxazol-4-yl)carbonyl]piperazine. (n.d.). SCBIO - Santa Cruz Biotechnology.
  • 5-Methyl-4-isoxazolecarbonyl chloride 67305-24-2. (n.d.). Sigma-Aldrich.
  • In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. (2025). Journal of the Indian Chemical Society, 3, 101616.
  • N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel Intravenous and Oral, Reversible, and Directly Acting P2Y12 Antagonist. (2014, July 11). ResearchGate.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025, August 8). ResearchGate.
  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2023). SciSpace.
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Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine via Acid Chloride Coupling

[1] Executive Summary & Strategic Analysis This application note details the synthesis of 1-[(5-methylisoxazol-4-yl)carbonyl]piperazine , a critical pharmacophore found in various bioactive molecules, including analogs o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

This application note details the synthesis of 1-[(5-methylisoxazol-4-yl)carbonyl]piperazine , a critical pharmacophore found in various bioactive molecules, including analogs of the immunomodulatory drug Leflunomide and various GPCR agonists.[1]

While direct amide coupling using reagents like EDC or HATU is common in discovery chemistry, the acid chloride method is preferred for scale-up and cost-efficiency due to higher atom economy and simplified purification.[1] However, the bifunctionality of piperazine presents a specific challenge: selectivity . Without control, the reaction favors the formation of the symmetrical bis-amide.

This guide presents two distinct protocols to address this challenge:

  • Protocol A (High-Purity/Discovery): Utilizes N-Boc-protection to guarantee mono-acylation.[1]

  • Protocol B (Process/Direct): Utilizes stoichiometric excess to bypass protection steps, suitable for rapid generation of material where chromatography is acceptable.

Retrosynthetic Logic

The synthesis relies on the activation of 5-methylisoxazole-4-carboxylic acid to its corresponding acyl chloride, followed by nucleophilic acyl substitution.[1]

G Target Target: 1-[(5-Methylisoxazol-4-yl) carbonyl]piperazine Inter Intermediate: Acid Chloride Inter->Target Coupling SM1 Start: 5-Methylisoxazole- 4-carboxylic Acid SM1->Inter SOCl2, DMF(cat) Reflux SM2 Reagent: Piperazine Source (Free or Boc-protected) SM2->Target Nucleophilic Attack

Figure 1: Retrosynthetic disconnection showing the activation of the isoxazole core and subsequent amine coupling.[1]

Critical Safety & Handling

  • Thionyl Chloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl and 
    
    
    
    gases. All reactions involving
    
    
    must be performed under an inert atmosphere (Nitrogen/Argon) in a well-ventilated fume hood.[1]
  • Isoxazoles: Generally stable, but the N-O bond can be cleaved under strong reducing conditions (e.g., hydrogenation, active metals). Avoid these conditions during workup.

  • Exotherms: The reaction between the acid chloride and the amine base is highly exothermic. Controlled addition at

    
     is mandatory.
    

Experimental Protocols

Phase 1: Synthesis of 5-Methylisoxazole-4-carbonyl Chloride

This intermediate is moisture-sensitive and should be used immediately or stored under argon.[1]

Reagents:

  • 5-Methylisoxazole-4-carboxylic acid (1.0 eq)[1]

  • Thionyl chloride (2.0 - 5.0 eq)[1]

  • DMF (Catalytic, 2-3 drops)[1]

  • Toluene (Optional, as solvent)[2][3]

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Addition: Charge the flask with 5-methylisoxazole-4-carboxylic acid. If using solvent, add anhydrous Toluene (5 mL/g). Add Thionyl Chloride (

    
    ) slowly.
    
    • Expert Insight: Addition of catalytic DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which significantly accelerates the reaction and ensures complete conversion [1].

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. Monitor for the cessation of gas evolution (
    
    
    
    ).
  • Isolation: Cool the mixture to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess

    
    .
    
    • Tip: Co-evaporate with dry toluene (

      
      ) to azeotropically remove trace thionyl chloride.
      
  • Result: The residue is the crude acid chloride (typically a yellow/tan solid or oil). Proceed immediately to Phase 2.

Phase 2, Protocol A: The "High-Purity" Route (Boc-Protection)

Recommended for medicinal chemistry applications requiring >98% purity.[1]

Reagents:

  • Crude Acid Chloride (from Phase 1)[4]

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.05 eq)[1]

  • Triethylamine (

    
    ) or DIPEA (2.5 eq)
    
  • Dichloromethane (DCM), anhydrous

Step 2A: Coupling

  • Dissolve N-Boc-piperazine (1.05 eq) and

    
     (2.5 eq) in anhydrous DCM (10 mL/g of amine) and cool to 
    
    
    
    in an ice bath.
  • Dissolve the crude acid chloride in a minimal amount of DCM.

  • Critical Step: Add the acid chloride solution dropwise to the amine solution over 15–20 minutes.

    • Causality: Adding the acid chloride to the amine ensures the base is always present to scavenge the generated HCl, preventing acid-catalyzed deprotection of the Boc group.

  • Warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

Step 2B: Workup & Deprotection

  • Wash: Dilute with DCM, wash with water, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate to yield the Boc-protected intermediate.
  • Deprotection: Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (5–10 eq) or Trifluoroacetic acid (TFA) (20% v/v in DCM). Stir at RT for 1–2 hours.[1][5]

  • Isolation:

    • If using HCl: The product often precipitates as the hydrochloride salt. Filter and wash with ether.[1]

    • If using TFA: Concentrate to dryness.[1] Basify with saturated

      
       and extract with DCM (or CHCl3/IPA 3:1) to obtain the free base.
      
Phase 2, Protocol B: The "Direct Process" Route (Excess Amine)

Recommended for scale-up or when Boc-piperazine is unavailable.[1]

Reagents:

  • Crude Acid Chloride (from Phase 1)[4]

  • Piperazine (anhydrous) (5.0 - 6.0 eq )[1]

  • DCM or THF

Procedure:

  • Dissolve Piperazine (6.0 eq) in DCM.[1] Cool to

    
    .
    
    • Expert Insight: A large excess of piperazine acts as both the nucleophile and the HCl scavenger. Statistically, the high ratio of amine to acid chloride minimizes the formation of the bis-amide (1,4-bis(5-methylisoxazole-4-carbonyl)piperazine) [2].[1]

  • Add the acid chloride (dissolved in DCM) dropwise to the piperazine solution. Vigorously stir.

  • Workup (Purification Logic):

    • Filter off the precipitated piperazine hydrochloride salts.

    • Wash the organic filtrate with water (

      
      ).
      
    • Self-Validating Step: Free piperazine is highly water-soluble.[1] The desired mono-amide is more lipophilic (due to the isoxazole ring) and will remain in the DCM layer, while excess piperazine partitions into the aqueous phase.

  • Dry the organic layer (

    
    ) and concentrate.
    

Analytical Data & QC

ParameterSpecificationMethod
Appearance Off-white to pale yellow solid (HCl salt)Visual

NMR

2.5-2.7 (Isx-

), 3.4-3.8 (Pip-

)
DMSO-

/

IR ~1640

(Amide C=O), ~1600

(C=N)
FT-IR
Mass Spec

consistent with MW (calc.[1][2][6] ~195.2 free base)
ESI-MS
Workflow Logic Diagram

Workup Start Crude Coupling Mixture Decision Route Used? Start->Decision RouteA Route A: Boc-Protected Decision->RouteA High Purity RouteB Route B: Excess Piperazine Decision->RouteB Speed/Cost StepA1 Standard Wash (NaHCO3/Brine) RouteA->StepA1 StepB1 Aqueous Partition (Wash away excess Pip) RouteB->StepB1 StepA2 Acid Deprotection (HCl or TFA) StepA1->StepA2 Final Final Product (Mono-amide) StepA2->Final StepB1->Final

Figure 2: Decision matrix for workup procedures based on the chosen synthetic route.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General reference for Vilsmeier-Haack activation mechanisms).

  • Vertex Pharmaceuticals Inc. (2003).[1] Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. World Intellectual Property Organization.[1] WO2003042193A1.[1] Link (Describes the industrial synthesis of 5-methylisoxazole-4-carbonyl chloride).[1]

  • PrepChem. (n.d.).[1] Synthesis of 1-(5-isoquinolinesulfonyl)piperazine. Link (Analogous protocol for piperazine mono-functionalization).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329826474, 5-Methyl-4-isoxazolecarbonyl chloride. Link

Sources

Application

Preparation of urea derivatives from 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine

Application Note: Strategic Synthesis of Urea Derivatives from 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine Abstract & Scope This technical guide details the preparation of unsymmetrical urea derivatives utilizing 1-[(5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Urea Derivatives from 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine

Abstract & Scope

This technical guide details the preparation of unsymmetrical urea derivatives utilizing 1-[(5-methylisoxazol-4-yl)carbonyl]piperazine (Compound 1 ) as the core nucleophilic scaffold.[1] The isoxazolyl-carbonyl-piperazine moiety is a "privileged structure" in medicinal chemistry, appearing in inhibitors of soluble epoxide hydrolase (sEH), melanocortin receptor agonists, and antimicrobial agents [1][2].

While the amide bond linking the isoxazole and piperazine is robust, the secondary amine at the N4 position of the piperazine ring serves as a versatile handle for diversification. This note provides three validated protocols for urea formation, selected based on reagent availability and the structural complexity of the target molecule.

Chemical Strategy & Retrosynthesis

The synthesis relies on exploiting the nucleophilicity of the N4-piperazine nitrogen. Although the N1-carbonyl group exerts an electron-withdrawing effect, the N4 nitrogen retains sufficient nucleophilicity to react with electrophiles under mild conditions.[1]

Strategic Considerations:

  • Nucleophilicity: The N4 amine is moderately nucleophilic. Harsh conditions are rarely needed, but steric hindrance in the incoming electrophile (R-group) may require elevated temperatures.

  • Solubility: The 5-methylisoxazole moiety confers polarity.[1] While Dichloromethane (DCM) is the standard solvent, the addition of Dimethylformamide (DMF) is often required to maintain solubility of the starting material or the urea product.

  • Atom Economy: Direct reaction with isocyanates (Method A) is preferred for its high atom economy and simple workup.

Visualizing the Synthetic Workflow

G Start Scaffold (1) 1-[(5-Methylisoxazol-4-yl) carbonyl]piperazine MethodA Method A: Isocyanates (R-NCO) Start->MethodA Primary Choice MethodB Method B: CDI Activation Start->MethodB If R-NCO unavailable MethodC Method C: Carbamoyl Chlorides Start->MethodC If R2 is secondary amine ProdA Product Type A Mono-substituted Urea MethodA->ProdA DCM, RT, 2-4h ProdB Product Type B Complex/Unstable R-NCO MethodB->ProdB 1. CDI, 2. R-NH2 ProdC Product Type C Tetra-substituted Urea MethodC->ProdC DIPEA, DCM

Figure 1: Synthetic decision tree for urea formation based on reagent class and target substitution pattern.[1]

Detailed Protocols

Method A: Direct Coupling with Isocyanates (The "Gold Standard")

Best for: High-throughput library synthesis; commercially available R-groups.[1]

Mechanistic Insight: This reaction is driven by the attack of the piperazine N4 lone pair onto the electrophilic carbon of the isocyanate. No leaving group is generated, making this highly atom-economical.[1]

Reagents:

  • Scaffold 1 (1.0 equiv)

  • Isocyanate R-NCO (1.1 equiv)[1]

  • Triethylamine (TEA) or DIPEA (0.5 equiv - Optional, only if Scaffold 1 is a salt)[1]

  • Solvent: Anhydrous DCM (or 10% DMF in DCM for solubility)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of Scaffold 1 in 5 mL of anhydrous DCM.

    • Note: If the solution is cloudy, add dry DMF dropwise until clear.

  • Addition: Add 1.1 mmol of the appropriate isocyanate dropwise at 0°C (ice bath).

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (MeOH/DCM 1:9). The secondary amine spot (ninhydrin active) should disappear.

  • Workup (Library Scale): Add polymer-supported trisamine scavenger resin (3 equiv relative to excess isocyanate) and stir for 2 hours. Filter and concentrate.

  • Workup (Batch Scale): Wash the reaction mixture with 1N HCl (to remove unreacted piperazine), then saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

Yield Expectation: 85–95% Validation: 1H NMR will show the disappearance of the piperazine NH signal and the appearance of the urea NH (often a singlet/broad singlet around 6.0–8.5 ppm).

Method B: CDI-Mediated Activation (The "Universal" Route)

Best for: Cases where the isocyanate is unstable, toxic, or unavailable. Allows coupling with complex amines.

Mechanistic Insight: 1,1'-Carbonyldiimidazole (CDI) acts as a phosgene equivalent.[1] It activates the piperazine to form an intermediate N-acylimidazole, which is then displaced by the second amine [3].

Reagents:

  • Scaffold 1 (1.0 equiv)

  • CDI (1.1 equiv)

  • Target Amine R-NH₂ (1.2 equiv)[1]

  • Base: DIPEA (2.0 equiv)

  • Solvent: Anhydrous THF or DCM[1]

Protocol:

  • Activation: Dissolve 1.0 mmol of Scaffold 1 in 5 mL anhydrous THF. Add 1.1 mmol of CDI under nitrogen.

  • Intermediate Formation: Stir at RT for 2 hours.

    • Critical Step: Ensure the activation is complete by TLC or LCMS before adding the second amine to avoid symmetrical urea formation.

  • Coupling: Add 1.2 mmol of the target amine (R-NH₂) and 2.0 mmol DIPEA.

  • Reaction: Heat to 50°C for 4–12 hours.

    • Why Heat? The imidazole leaving group is less reactive than an isocyanate; thermal energy drives the substitution.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove imidazole by-products.[1] Dry and concentrate.

Yield Expectation: 60–80%

Method C: Reaction with Carbamoyl Chlorides

Best for: Synthesizing tetra-substituted ureas (where the "R" group is also a secondary amine).[1]

Protocol:

  • Dissolve Scaffold 1 (1.0 equiv) and DIPEA (1.5 equiv) in DCM.

  • Add the dialkyl carbamoyl chloride (1.1 equiv) slowly at 0°C.

  • Allow to warm to RT and stir overnight.

    • Note: These reactions are often slower due to steric hindrance at the electrophilic center. DMAP (0.1 equiv) can be added as a catalyst if conversion is sluggish.

Data Presentation & Analysis

Table 1: Comparative Analysis of Synthetic Methods
FeatureMethod A (Isocyanate)Method B (CDI)Method C (Carbamoyl Cl)
Reactivity High (Fast kinetics)Moderate (Stepwise)Low to Moderate
Atom Economy 100% (Addition)Lower (Imidazole byproduct)Moderate (HCl byproduct)
Scope Primary R-groupsPrimary & Secondary aminesSecondary amines (Tetra-sub)
Purification Simple (Scavenger/Wash)Requires extraction/ColumnRequires extraction
Key Risk Moisture sensitivitySymmetrical urea formationSteric hindrance
Analytical Validation (Self-Validating System)

To ensure the protocol was successful, look for these specific diagnostic signals:

  • LCMS:

    • Mass Shift: Target Mass = [MW of Scaffold 1] + [MW of Isocyanate].

    • Purity: UV trace (254 nm) should show a single major peak; the isoxazole ring absorbs strongly in UV.

  • 1H NMR (DMSO-d6):

    • Isoxazole Methyl: Singlet at ~2.4–2.5 ppm (Integrates to 3H).

    • Isoxazole Proton: Singlet at ~6.0–6.5 ppm (Integrates to 1H).

    • Urea NH: If Method A/B is used with a primary amine, look for the exchangeable triplet or singlet >6.0 ppm.

Troubleshooting & Optimization

  • Issue: Low Solubility of Scaffold 1.

    • Solution: The 5-methylisoxazole group is polar.[1] Use a solvent mixture of DCM:DMF (4:1). Avoid pure DMF if possible during workup to prevent emulsion formation.

  • Issue: Formation of Symmetrical Urea (Method B).

    • Cause: Incomplete activation or moisture.

    • Solution: Ensure CDI is fresh (white powder, not yellow). Perform the activation step for a longer duration (up to 4h) before adding the second amine.

  • Issue: Precipitate forms during Isocyanate addition.

    • Analysis: This is often the pure urea product.

    • Action: Do not discard![1] Filter the solid, wash with cold Ether/DCM. This is often the cleanest way to isolate the product.

References

  • Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Source: PubMed / ChemMedChem. URL:[Link]

  • Discovery of a piperazine urea based compound as a potent, selective, orally bioavailable melanocortin subtype-4 receptor partial agonist. Source: Bioorganic & Medicinal Chemistry Letters.[2] URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: Journal of Medicinal Chemistry (PMC). URL:[Link]

Sources

Method

Solid-Phase Synthesis of Isoxazole-Piperazine Libraries: An Application Note and Protocol

Introduction: The Power of the Isoxazole-Piperazine Scaffold in Drug Discovery The isoxazole ring and the piperazine nucleus are independently recognized as "privileged scaffolds" in medicinal chemistry. Their presence i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Isoxazole-Piperazine Scaffold in Drug Discovery

The isoxazole ring and the piperazine nucleus are independently recognized as "privileged scaffolds" in medicinal chemistry. Their presence in a multitude of clinically approved drugs and biologically active compounds underscores their importance in interacting with a wide range of pharmacological targets. Isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, exhibit a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The piperazine moiety, a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4, is a common feature in centrally acting drugs and imparts favorable pharmacokinetic properties such as improved solubility and bioavailability.[4][5][6]

The combination of these two pharmacophores into a single molecular entity creates a powerful platform for the generation of novel drug candidates with potentially synergistic or unique biological activities.[1] Solid-phase organic synthesis (SPOS) offers a robust and efficient methodology for the construction of large and diverse libraries of such compounds, facilitating rapid lead discovery and optimization.[7][8] This application note provides a detailed protocol for the solid-phase synthesis of isoxazole-piperazine libraries, leveraging a "synthesis-then-functionalization" strategy. The core isoxazole scaffold is first constructed on a solid support, followed by the introduction of diverse piperazine building blocks.

Strategic Overview of the Solid-Phase Synthesis

The synthetic strategy is designed for maximal diversity and efficiency. It commences with the immobilization of a suitable building block onto a solid support, followed by the construction of the isoxazole ring via a [3+2] cycloaddition reaction. Subsequent functionalization with a library of piperazine derivatives introduces the second element of diversity. Finally, the target compounds are cleaved from the resin and purified.

Solid-Phase Synthesis Workflow Resin 1. Resin Preparation Immobilization 2. Immobilization of Alkyne Resin->Immobilization Cycloaddition 3. Isoxazole Formation ([3+2] Cycloaddition) Immobilization->Cycloaddition Functionalization 4. Piperazine Coupling Cycloaddition->Functionalization Cleavage 5. Cleavage from Resin Functionalization->Cleavage Purification 6. Purification Cleavage->Purification Library Isoxazole-Piperazine Library Purification->Library

Caption: Overall workflow for the solid-phase synthesis of an isoxazole-piperazine library.

Detailed Protocols and Methodologies

Part 1: Materials and Reagents

This section outlines the necessary materials and reagents for the synthesis. All reagents should be of high purity and used as received unless otherwise specified. Anhydrous solvents are critical for many of the reaction steps.

Reagent/MaterialSupplierGradeNotes
Wang ResinVarious100-200 mesh, 1% DVBPre-swollen in DCM before use.
4-Pentynoic AcidSigma-Aldrich≥97%
N,N'-Diisopropylcarbodiimide (DIC)Acros Organics99%Coupling agent.
4-(Dimethylamino)pyridine (DMAP)Alfa Aesar99%Catalyst.
Dichloromethane (DCM)Fisher ScientificAnhydrousSolvent for swelling and reactions.
N,N-Dimethylformamide (DMF)EMD MilliporeAnhydrousSolvent for reactions.
AldoximesVariousAs requiredPrecursors for nitrile oxides.
N-Chlorosuccinimide (NCS)TCI>98.0%For in situ nitrile oxide generation.
PyridineJ.T. BakerAnhydrousBase.
Piperazine LibraryEnamineAs requiredDiverse set of substituted piperazines.
N,N'-Diisopropylethylamine (DIPEA)Combi-Blocks≥99%Non-nucleophilic base.
Trifluoroacetic acid (TFA)Oakwood Chemical99%Cleavage reagent.
Triisopropylsilane (TIS)Gelest99%Scavenger.
Diethyl etherMacronAnhydrousFor precipitation.
Part 2: Step-by-Step Synthesis Protocol

The synthesis begins with the attachment of an alkyne-containing building block to the solid support. Here, we utilize Wang resin, which allows for acid-labile cleavage of the final product.[9]

  • Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (15 mL) for 30 minutes in a peptide synthesis vessel.

  • Activation of Carboxylic Acid: In a separate flask, dissolve 4-pentynoic acid (3.0 mmol, 3.0 eq) in anhydrous DCM (10 mL). Add DIC (3.0 mmol, 3.0 eq) and DMAP (0.1 mmol, 0.1 eq). Stir the mixture at room temperature for 15 minutes.

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the activated 4-pentynoic acid solution to the resin. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine in DCM for 30 minutes. Wash the resin as described in step 4.

  • Drying: Dry the resin under vacuum to a constant weight.

Immobilization Resin Wang Resin-OH Resin_Alkyne Resin-O-CO-(CH2)2-C≡CH Resin->Resin_Alkyne Esterification Alkyne 4-Pentynoic Acid Alkyne->Resin_Alkyne Reagents DIC, DMAP DCM Reagents->Resin_Alkyne

Caption: Immobilization of 4-pentynoic acid onto Wang resin.

The isoxazole ring is constructed using a highly efficient 1,3-dipolar cycloaddition reaction between the resin-bound alkyne and an in situ generated nitrile oxide.[10][11]

  • Resin Swelling: Swell the alkyne-functionalized resin (1.0 g) in anhydrous DMF (15 mL) for 30 minutes.

  • Nitrile Oxide Generation and Cycloaddition:

    • In a separate flask, dissolve the desired aldoxime (e.g., benzaldoxime, 5.0 mmol, 5.0 eq) in anhydrous DMF (10 mL).

    • Add N-chlorosuccinimide (NCS) (5.5 mmol, 5.5 eq) portion-wise to the aldoxime solution at 0 °C. Stir for 30 minutes.

    • Add anhydrous pyridine (6.0 mmol, 6.0 eq) dropwise to the mixture to generate the nitrile oxide in situ.

    • Drain the DMF from the swollen resin and immediately add the freshly prepared nitrile oxide solution.

    • Agitate the reaction mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and methanol (3 x 15 mL).

  • Drying: Dry the resin under vacuum.

Cycloaddition Resin_Alkyne Resin-Bound Alkyne Resin_Isoxazole Resin-Bound Isoxazole Resin_Alkyne->Resin_Isoxazole [3+2] Cycloaddition Nitrile_Oxide R'-C≡N+-O- (in situ) Nitrile_Oxide->Resin_Isoxazole

Caption: Formation of the isoxazole ring on the solid support.

To introduce the second point of diversity, the resin-bound isoxazole is functionalized with a library of piperazine derivatives. This step assumes the isoxazole formed in the previous step has a suitable functional handle for attachment, such as a carboxylic acid that can be activated for amide bond formation with the piperazine. For this protocol, we will assume a carboxylic acid is present on the R' group of the nitrile oxide precursor.

  • Resin Swelling: Swell the isoxazole-functionalized resin (1.0 g) in anhydrous DMF (15 mL) for 30 minutes.

  • Activation of Carboxylic Acid (if applicable): If the R' group of the isoxazole contains a carboxylic acid, activate it by treating the resin with a solution of DIC (5.0 mmol, 5.0 eq) and 1-hydroxybenzotriazole (HOBt) (5.0 mmol, 5.0 eq) in DMF for 30 minutes.

  • Piperazine Addition:

    • In a separate set of reaction vessels (e.g., a 96-well plate), add a solution of each piperazine derivative from the library (3.0 mmol, 3.0 eq) in DMF.

    • Add DIPEA (6.0 mmol, 6.0 eq) to each well.

    • Distribute the activated resin equally among the wells.

  • Coupling Reaction: Agitate the reaction plate at room temperature for 8-12 hours.

  • Washing: Combine the resin from all wells and wash sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and methanol (3 x 15 mL).

  • Drying: Dry the resin under vacuum.

The final isoxazole-piperazine compounds are cleaved from the solid support using an acidic cocktail.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dried resin and agitate at room temperature for 2 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Purification: Centrifuge the mixture, decant the ether, and dry the crude product. Purify the compounds using preparative HPLC to obtain the final isoxazole-piperazine library members.

Data Presentation and Expected Outcomes

The success of the synthesis can be monitored at each stage using qualitative tests (e.g., Kaiser test for free amines) and by cleaving a small amount of resin for LC-MS analysis. The final products should be characterized by LC-MS and ¹H NMR to confirm their identity and purity.

Library MemberR' Group (from aldoxime)Piperazine DerivativeExpected Mass [M+H]⁺Purity (by LC-MS)
1 PhenylPiperazine272.14>95%
2 4-ChlorophenylN-Methylpiperazine320.12>95%
3 4-MethoxyphenylN-Phenylpiperazine378.19>95%
... ............

Troubleshooting

ProblemPossible CauseSuggested Solution
Low loading of alkyne Incomplete activation of carboxylic acid; Steric hindrance.Increase reaction time and/or temperature; Use a different coupling agent (e.g., HATU).
Incomplete cycloaddition Deactivation of nitrile oxide; Poor swelling of resin.Ensure anhydrous conditions; Use freshly prepared nitrile oxide; Ensure proper resin swelling.
Low yield after cleavage Incomplete cleavage; Degradation of product.Increase cleavage time; Use a different scavenger in the cleavage cocktail.
Multiple products observed Side reactions during coupling or cleavage.Optimize coupling conditions; Use a milder cleavage cocktail if possible.

Conclusion

This application note provides a comprehensive and robust protocol for the solid-phase synthesis of isoxazole-piperazine libraries. The described methodology allows for the efficient generation of a diverse range of compounds with high purity, which are valuable for high-throughput screening in drug discovery programs. The flexibility of this synthetic route allows for the introduction of various substituents on both the isoxazole and piperazine moieties, enabling a thorough exploration of the chemical space around this privileged scaffold.

References

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC. (n.d.).
  • Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles - MDPI. (n.d.).
  • Kumar et al., IJPSR, 2024; Vol. 15(9): 2629-2634. (2024, February 28).
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC. (n.d.).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).
  • Combinatorial synthesis and biological evaluation of isoxazole-based libraries as antithrombotic agents. (2002, August 5).
  • Combinatorial libraries: strategies and methods for 'lead' discovery - Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.).
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC - NIH. (n.d.).
  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. (n.d.).
  • Reissert-Based “Traceless” Solid-Phase Synthesis: Isoquinoline, and Isoxazoline-Containing Heterocycles | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • A NOVEL LINKER STRATEGY FOR SOLID-PHASE SYNTHESIS | Semantic Scholar. (1996, April 29).
  • Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells. (2021, October 5).
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC. (n.d.).
  • Recent Progresses in the Synthesis of Functionalized Isoxazoles - ResearchGate. (n.d.).
  • Traceless solid-phase synthesis of heterosteroid framework. (2000, August 24).
  • Collection - Reissert-Based “Traceless” Solid-Phase Synthesis: Isoquinoline, and Isoxazoline-Containing Heterocycles - The Journal of Organic Chemistry - ACS Figshare. (n.d.).
  • Sulfonic acid functionalized Wang resin (Wang-OSO3H) as polymeric acidic catalyst for the eco-friendly synthesis of - Aurigene Pharmaceutical Services. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21).
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Synthetic Utility of Epoxides for Chiral Functionalization of Isoxazoles - PMC - NIH. (n.d.).
  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024, January 30).
  • Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents - PubMed. (2024, March 15).

Sources

Technical Notes & Optimization

Troubleshooting

Isoxazole Chemistry Technical Support: Acidic Stability & Hydrolysis

Status: Operational Department: Heterocyclic Chemistry Support Agent: Senior Application Scientist Ticket ID: ISOX-ACID-001 Executive Summary: The "Aromatic Fortress" Welcome to the Isoxazole Technical Support Center. A...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Department: Heterocyclic Chemistry Support Agent: Senior Application Scientist Ticket ID: ISOX-ACID-001

Executive Summary: The "Aromatic Fortress"

Welcome to the Isoxazole Technical Support Center. A common misconception in heterocyclic chemistry is that the isoxazole ring—being a "masked" 1,3-dicarbonyl—is easily cleaved by simple aqueous acid hydrolysis. This is generally false.

The isoxazole ring is an aromatic system (6


 electrons). Under standard acidic hydrolysis conditions (e.g., 6N HCl, reflux), the ring typically remains intact, functioning as a stable scaffold while exocyclic functional groups (esters, amides) are hydrolyzed. Ring opening usually requires reductive cleavage  (H₂/Pd, Mo(CO)₆) or strong bases, not simple Brønsted acids.

Exceptions exist: The presence of strong electron-donating groups (EDGs) at the C-5 position (e.g., 5-alkoxy, 5-amino) destabilizes the ring, rendering it susceptible to acidic cleavage.

Part 1: Troubleshooting Guides

Guide A: "My Isoxazole Ring Won't Open" (Unexpected Stability)

Symptom: You are treating a 3,5-disubstituted isoxazole with HCl, H₂SO₄, or TFA, expecting to generate a 1,3-dicarbonyl, but you recover the starting material or a simple salt.

Root Cause: The isoxazole nitrogen is weakly basic (pKa ~ -3.0 for the conjugate acid). Protonation occurs at the nitrogen, which renders the ring more electrophilic but highly resistant to the initial protonation at C-4 required for acid-catalyzed hydrolysis mechanisms. The aromatic stabilization energy prevents nucleophilic attack by water.

Corrective Action: Stop using acid. Switch to a Reductive Ring Opening protocol.[1]

MethodReagentsMechanismTarget Substrate
Catalytic Hydrogenation H₂ (1 atm), Pd/C, EtOH/AcOHN-O bond hydrogenolysisGeneral Isoxazoles
Molybdenum Hexacarbonyl Mo(CO)₆, MeCN/H₂O, RefluxOxidative insertion/cleavageN-O bond sensitive systems
Iron Powder Fe, NH₄Cl, EtOH/H₂OSingle Electron Transfer (SET)Acid-sensitive substrates
Guide B: "My Isoxazole Ring Disappeared" (Unexpected Decomposition)

Symptom: You attempted to hydrolyze a side-chain ester (e.g., ethyl isoxazole-4-carboxylate) using acid, but the product is a linear dicarbonyl or hydroxylamine salt.

Root Cause: Your isoxazole likely has an Alkoxy or Amino group at the C-5 position .

  • Mechanism: The C-5 substituent acts as a strong resonance donor, pushing electron density to C-4 and N-2. This facilitates protonation at C-4 (disrupting aromaticity) or nucleophilic attack at C-5 (vinylogous ester hydrolysis), leading to ring collapse.

Corrective Action:

  • Switch to Basic Hydrolysis: Use LiOH in THF/H₂O at 0°C. While isoxazoles can be base-sensitive (forming nitriles), mild basic hydrolysis is often safer for 5-alkoxy variants than hot acid.

  • Use Lewis Acids: Trimethyltin hydroxide (Me₃SnOH) can cleave esters under neutral conditions.

Part 2: Validated Protocols

Protocol 1: Ring-Preserving Acidic Hydrolysis

Use this to convert an isoxazole-ester to an isoxazole-acid without breaking the ring.

Scope: 3- or 5-alkyl/aryl isoxazole carboxylic esters.[2]

Reagents:

  • Substrate: Ethyl 5-methylisoxazole-3-carboxylate (1.0 eq)

  • Acid: 6M Hydrochloric Acid (HCl) (10 eq)

  • Solvent: 1,4-Dioxane (to solubilize organic substrate)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of ester in 2 mL of 1,4-dioxane.

  • Acidification: Add 1.5 mL of 6M HCl.

  • Reflux: Heat to reflux (approx. 100°C) for 2–4 hours. Monitor by TLC (Start material Rf ~0.6, Product Rf ~0.1 in 50% EtOAc/Hex).

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate in vacuo to remove dioxane/excess HCl.

    • The residue is usually the solid carboxylic acid. Recrystallize from water or EtOH.

  • Validation: Check 1H NMR. The characteristic singlet for the ring proton (C-4 H) should remain (typically

    
     6.0–7.0 ppm).
    

Why it works: The aromatic ring effectively resists the nucleophilic attack of water at the ring carbons, directing reactivity solely to the exocyclic ester carbonyl.

Protocol 2: Acidic Ring Cleavage (The "Trojan Horse")

Use this ONLY if you intend to break the ring of a 5-alkoxyisoxazole.

Scope: 5-Methoxy-3-methylisoxazole


 Methyl acetoacetate derivative.

Reagents:

  • Substrate: 5-Methoxy-3-methylisoxazole

  • Acid: 4M H₂SO₄ or anhydrous HCl in MeOH

Step-by-Step:

  • Setup: Dissolve substrate in MeOH.

  • Activation: Add acid catalyst.

  • Reaction: Heat to 60°C for 3 hours.

  • Result: The ring cleaves to form the

    
    -keto ester and hydroxylamine salt.
    

Part 3: Visualization & Logic

Diagram 1: Stability Decision Matrix

Use this logic tree to determine if your reaction conditions will break the ring.

IsoxazoleStability Start Start: Isoxazole Substrate CheckC5 Is there an -OR or -NH2 at C-5? Start->CheckC5 StablePath Ring is Aromatic & Stable CheckC5->StablePath No (Alkyl/Aryl/H) UnstablePath Ring is Activated (Unstable) CheckC5->UnstablePath Yes (Alkoxy/Amino) AcidCond Condition: Aqueous Acid (HCl/H2SO4) StablePath->AcidCond ResultStable Result: Ring Intact (Only exocyclic groups react) AcidCond->ResultStable AcidCond2 Condition: Aqueous Acid UnstablePath->AcidCond2 ResultBroken Result: Ring Hydrolysis (Forms beta-keto derivative) AcidCond2->ResultBroken

Caption: Decision tree for predicting isoxazole ring stability under acidic conditions based on C-5 substitution.

Diagram 2: Mechanism of 5-Alkoxyisoxazole Acid Hydrolysis

Why the "Trojan Horse" fails: The vinylogous ester pathway.

Mechanism Step1 5-Alkoxyisoxazole (Protonation at N) Step2 Nucleophilic Attack (Water attacks C-5) Step1->Step2 + H2O Step3 Tetrahedral Intermediate (Ring strain increases) Step2->Step3 Step4 Ring Collapse (N-O Bond Cleavage) Step3->Step4 - ROH Product Beta-Keto Ester + Hydroxylamine Step4->Product

Caption: Step-wise mechanism showing how electron-donating groups at C-5 facilitate acidic ring opening.

Part 4: Frequently Asked Questions (FAQ)

Q1: I need to remove a Boc group from an amine on the isoxazole side chain. Will TFA break the ring? A: No. The isoxazole ring is stable to Trifluoroacetic Acid (TFA) at room temperature. You can safely deprotect N-Boc groups using 20–50% TFA/DCM without affecting the isoxazole core [1].

Q2: Why is the isoxazole ring considered a "masked" 1,3-dicarbonyl if it's stable to acid? A: The term "masked" refers to its reductive potential, not its hydrolytic instability. The N-O bond is the weak link, but it requires cleavage by hydrogenation (H₂/Pd) or low-valent metals (Mo, Fe, Sm). Once the N-O bond is broken reductively, the resulting imino-enol hydrolyzes instantly in water to the 1,3-dicarbonyl [2].

Q3: Can I use Lewis Acids instead of Brønsted acids? A: Yes, but be careful. Strong Lewis acids (like AlCl₃ or BF₃) can coordinate to the ring nitrogen, increasing the electrophilicity of the ring. While this usually doesn't open the ring alone, it can promote side reactions if nucleophiles are present.

References

  • BenchChem. (2025).[1][4] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from 1

  • Kalgutkar, A. S., et al. (2003).[5] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition.[5] Retrieved from 5

  • Longhi, M. R., et al. (1991). Isoxazoles.[1][2][3][4][5][6][7][8] VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences. Retrieved from 9

  • Organic Chemistry Portal. (2024). Isoxazole Synthesis and Reactivity. Retrieved from 8

Sources

Optimization

Troubleshooting Boc-deprotection steps in isoxazole-piperazine synthesis

Technical Support Center: Isoxazole-Piperazine Synthesis Welcome to the technical support hub for challenges encountered during the synthesis of isoxazole-piperazine cores. This guide focuses specifically on the critical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole-Piperazine Synthesis

Welcome to the technical support hub for challenges encountered during the synthesis of isoxazole-piperazine cores. This guide focuses specifically on the critical N-Boc deprotection step, a frequent source of experimental setbacks. As researchers in medicinal chemistry, we understand that efficiency and yield are paramount. This document is structured as a direct-response troubleshooting guide, combining mechanistic explanations with practical, field-tested solutions to help you navigate common obstacles.

Troubleshooting Guide: Common Issues in Boc-Deprotection

This section addresses specific, frequently encountered problems in a question-and-answer format.

Q1: My reaction is incomplete. TLC analysis consistently shows a significant amount of the N-Boc protected starting material remaining. What's going wrong?

A1: An incomplete reaction is the most common issue and typically points to insufficient activation of the Boc-carbamate for cleavage.

  • Plausible Causes & Solutions:

    • Insufficient Acid Stoichiometry or Strength: The deprotection mechanism is acid-catalyzed.[1] For sterically hindered or electron-deficient substrates, a higher concentration or a stronger acid may be necessary.

      • Solution: If using 4M HCl in dioxane, try increasing the number of equivalents. For stubborn substrates, switching from HCl to the stronger trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard escalation. A 20-50% TFA in DCM solution is a common starting point.[2]

    • Short Reaction Time: While many deprotections are complete within 30-60 minutes at room temperature, some substrates react more slowly.[3][4]

      • Solution: Extend the reaction time, monitoring every hour by Thin-Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle warming to 30-40°C can be considered, but must be done cautiously to avoid potential degradation of the isoxazole ring.

    • Low Temperature: Reactions run at 0°C for substrates with other acid-sensitive groups may proceed very slowly.

      • Solution: Allow the reaction to warm to room temperature and monitor closely. A balance must be struck between selectivity and reaction rate.

Q2: My reaction worked, but the yield is low and I see multiple unidentified spots on my TLC plate. What are these side products and how can I prevent them?

A2: The formation of side products typically arises from the reactivity of the carbocation intermediate or the instability of other functional groups.

  • Plausible Causes & Solutions:

    • t-Butyl Cation Side Reactions: The cleavage of the Boc group generates a tert-butyl carbocation.[5] If your isoxazole or another part of your molecule has electron-rich aromatic rings or other nucleophilic sites (like thiols), this cation can cause unwanted alkylation.[6]

      • Solution: Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES) or thioanisole (1-5% v/v). These will trap the t-butyl cation, preventing it from reacting with your desired product.

    • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups (e.g., acetals, trityl groups, or tert-butyl esters), they may be partially or fully cleaved under the reaction conditions.[7]

      • Solution: Switch to a milder deprotection system. While TFA is effective, it is harsh. 4M HCl in dioxane is generally considered milder and may offer better selectivity.[3][8] For extremely sensitive substrates, exploring non-standard conditions like aqueous phosphoric acid or Lewis acids (e.g., ZnBr₂) may be necessary.[9][10]

    • Isoxazole Ring Instability: While the isoxazole ring is generally stable to acidic conditions, prolonged exposure to strong acids at elevated temperatures can lead to degradation.[11] It is more susceptible to cleavage under basic conditions, which can be a concern during work-up.[12][13]

      • Solution: Ensure the deprotection is carried out at room temperature or below. During the work-up, neutralize the acid carefully with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) rather than a strong base like sodium hydroxide (NaOH).

Q3: The work-up is difficult. After removing the acid, I'm left with a sticky oil that is difficult to handle and purify. How can I isolate a clean, solid product?

A3: The physical properties of the resulting amine salt are highly dependent on the acid used. Trifluoroacetate salts are notoriously difficult to crystallize and often present as oils.[7]

  • Plausible Causes & Solutions:

    • Formation of Oily Trifluoroacetate (TFA) Salt: This is a very common outcome when using TFA for deprotection.

      • Solution 1 (Switch Reagent): The most effective solution is to avoid the issue altogether by using 4M HCl in dioxane or ethyl acetate. The resulting hydrochloride salt is often a crystalline solid that can be easily isolated by filtration.[7][14]

      • Solution 2 (Salt Exchange/Precipitation): If you must use TFA, after evaporation, dissolve the oily residue in a minimal amount of methanol or isopropanol. Add a solution of HCl in diethyl ether or dioxane to perform a salt exchange, which will often precipitate the more crystalline HCl salt.

      • Solution 3 (Trituration): After concentrating the reaction mixture, attempt to triturate the resulting oil with a non-polar solvent like diethyl ether or hexanes. This can sometimes induce crystallization or solidification of the product salt.

    • Product Water Solubility: The protonated piperazine salt may have significant water solubility, leading to low recovery during aqueous extraction.[15]

      • Solution: After basification, extract with a more polar solvent like ethyl acetate or a DCM/isopropanol mixture. Ensure the aqueous layer is saturated with NaCl (brine) to decrease the solubility of the amine product and "salt out" the product into the organic layer.[15][16]

Frequently Asked Questions (FAQs)

Q: Which acidic condition is better to start with: TFA in DCM or HCl in dioxane?

A: For most isoxazole-piperazine substrates, 4M HCl in dioxane is the recommended starting point. [3][4] It is generally milder than TFA, and the resulting hydrochloride salt is typically a crystalline, manageable solid.[7] TFA in DCM is a more powerful system and should be reserved for substrates that are resistant to deprotection with HCl or when a very rapid reaction is desired.

Reagent SystemTypical ConditionsAdvantagesDisadvantages
4M HCl in Dioxane 0°C to RT, 1-4 hoursMilder conditions, often yields crystalline HCl salt, easy to handle.[4]Slower than TFA, dioxane is a peroxide-former.
20-50% TFA in DCM 0°C to RT, 0.5-2 hoursVery fast and effective for most substrates.[7]Harsh; can cleave other acid-labile groups; TFA salts are often oily and difficult to handle.[7]
Aqueous Phosphoric Acid RT to 50°C, 2-12 hoursEnvironmentally benign, mild, and selective.[9]Slower reaction times, requires aqueous work-up.

Q: How can I best monitor the reaction progress by TLC?

A: TLC is the simplest and fastest method.[2][17] The starting N-Boc protected piperazine is non-polar, while the product amine salt is highly polar.

  • Spotting: Co-spot your starting material and the reaction mixture on the TLC plate.

  • Mobile Phase: A relatively polar eluent system, such as 10-20% Methanol in DCM, is usually effective.

  • Visualization: The Boc-protected starting material is often UV active. The product may or may not be. Staining with potassium permanganate (KMnO₄) or ninhydrin (for primary/secondary amines) is highly recommended to visualize both spots clearly.[2] A complete reaction is indicated by the total consumption of the starting material spot (higher Rf) and the appearance of a new spot at the baseline (Rf ≈ 0), which corresponds to the polar amine salt.

Q: Do I need to use the product as the salt, or can I get the free amine?

A: For subsequent reactions like acylations or reductive aminations, it is often necessary to use the free amine. To obtain it, you perform a basic work-up after the deprotection is complete.

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess acid.[7]

  • Dissolve the residue in water or DCM.

  • Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base like NaHCO₃ or K₂CO₃ until the pH is ~9-10 (test with pH paper).[16]

  • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected free amine.

Visualizations: Mechanism & Workflow

Mechanism of Acid-Catalyzed Boc-Deprotection

The reaction proceeds via protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates.[5][18]

Boc_Deprotection_Mechanism BocAmine N-Boc Piperazine Protonated Protonated Intermediate BocAmine->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu⁺ tBu {t-Butyl Cation | Isobutylene + H+} Protonated->tBu FreeAmine Free Piperazine CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ CarbamicAcid->CO2 AmineSalt Piperazine Salt (Product) FreeAmine->AmineSalt + H⁺

Caption: Acid-catalyzed mechanism for N-Boc deprotection.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues.

Troubleshooting_Workflow Start Monitor Reaction by TLC CheckSM Is Starting Material Consumed? Start->CheckSM Incomplete Incomplete Reaction CheckSM->Incomplete No Workup Proceed to Work-up CheckSM->Workup Yes IncompleteSol • Increase acid equivalents • Extend reaction time • Switch to stronger acid (TFA) Incomplete->IncompleteSol CheckProduct Is Product a Clean Solid/Oil? Workup->CheckProduct WorkupIssue Work-up / Isolation Issue CheckProduct->WorkupIssue No (Oily/Messy) Purify Analyze Purity (NMR/LCMS) CheckProduct->Purify Yes WorkupSol • Use HCl/Dioxane for crystalline salt • Triturate oil with ether/hexanes • Perform salt exchange WorkupIssue->WorkupSol CheckPurity Is Purity >95%? Purify->CheckPurity SideProducts Side Product Formation CheckPurity->SideProducts No End Product Isolated CheckPurity->End Yes SideProductSol • Add cation scavenger (TES) • Use milder conditions (HCl) • Ensure low temperature SideProducts->SideProductSol

Caption: A decision tree for troubleshooting Boc-deprotection.

Experimental Protocols

Protocol 1: Standard Deprotection using 4M HCl in 1,4-Dioxane

This is the recommended starting procedure for most substrates due to its reliability and the favorable physical properties of the product salt.

  • Preparation: Dissolve the N-Boc protected isoxazole-piperazine substrate (1.0 eq) in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction: Cool the solution to 0°C in an ice bath. Add 4M HCl in 1,4-dioxane (4-5 eq) dropwise. A precipitate may form immediately or over time.

  • Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is completely consumed (typically 1-3 hours).

  • Isolation: Upon completion, concentrate the reaction mixture to dryness under reduced pressure. The resulting solid is the hydrochloride salt of your deprotected product.

  • Purification: The crude salt can often be purified by washing or triturating with a non-polar solvent like diethyl ether or ethyl acetate to remove non-polar impurities. If necessary, the solid can be recrystallized from a suitable solvent system (e.g., methanol/ether).

Protocol 2: Aggressive Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Use this protocol for sterically hindered or electron-withdrawn substrates that are unreactive under HCl/dioxane conditions.

  • Preparation: Dissolve the N-Boc protected substrate (1.0 eq) in DCM (approx. 0.1 M concentration) in a round-bottom flask with a stir bar. If side reactions from the t-butyl cation are anticipated, add a scavenger like triethylsilane (1.1 eq).

  • Reaction: Cool the solution to 0°C in an ice bath. Add TFA dropwise to achieve a final concentration of 20-50% v/v. For a 20% solution, if you used 8 mL of DCM, add 2 mL of TFA.

  • Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until completion (typically 30-90 minutes).

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure. Caution: Ensure your rotary evaporator is equipped with a base trap (e.g., containing NaOH pellets) to neutralize the volatile and corrosive TFA.

  • Purification: The resulting oily TFA salt should be carried forward to a basic work-up to isolate the free amine or subjected to a salt exchange to obtain the HCl salt as described in the troubleshooting section.

References

  • Benchchem. (n.d.). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.
  • Benchchem. (n.d.). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?
  • ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA?
  • Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Polymer Chemistry.
  • Benchchem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • Benchchem. (n.d.). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Kates, S. A., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.
  • Kashima, C. (n.d.). Synthetic reactions using isoxazole compounds.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl Examples.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide.

Sources

Optimization

Technical Support Center: Scale-Up of 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine

Welcome to the technical support guide for the production of 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine. This document is designed for researchers, chemists, and process development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the production of 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important piperazine derivative. We will delve into the causality behind experimental choices, offering field-proven insights to ensure a robust and scalable synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine?

The most prevalent and industrially viable route is a two-step, one-pot synthesis. This begins with the activation of 5-methylisoxazole-4-carboxylic acid to its corresponding acyl chloride, followed by an in-situ reaction with piperazine. Thionyl chloride (SOCl₂) is a frequently used and cost-effective activating agent for this transformation.[1][2] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies their removal from the reaction mixture.[1]

Q2: What are the critical process parameters to monitor during the acylation of piperazine?

The key to a successful and safe scale-up lies in controlling the following parameters:

  • Temperature: The formation of the acyl chloride and the subsequent amidation are exothermic. Strict temperature control is crucial to prevent runaway reactions and minimize the formation of impurities.

  • Reagent Addition Rate: Slow, controlled addition of the acylating agent (the 5-methylisoxazole-4-carbonyl chloride solution) to the piperazine solution is vital for managing the reaction exotherm.

  • Stoichiometry: The molar ratio of piperazine to the acylating agent must be carefully controlled. An excess of piperazine is often used to minimize the formation of the di-acylated impurity, but this must be balanced with downstream purification considerations.

  • Mixing: Efficient agitation is critical on a larger scale to ensure homogenous heat and mass transfer, preventing localized "hot spots" and concentration gradients that can lead to side reactions.

Q3: How should I monitor the progress of the acyl chloride formation?

Direct monitoring of the acyl chloride intermediate by Thin Layer Chromatography (TLC) is often unreliable. Acyl chlorides are highly reactive and can be hydrolyzed back to the starting carboxylic acid by the silica gel on the TLC plate, giving a false impression that the reaction has not worked.[3][4] A more dependable method is to take a small aliquot of the reaction, quench it with a nucleophile like methanol or benzylamine to form the stable methyl ester or benzylamide, and then analyze this derivative by TLC or HPLC.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem: Low Isolated Yield

Q: My final isolated yield is significantly lower than expected. What are the likely causes and how can I fix this?

A: Low yield can stem from several factors throughout the process. Here’s a breakdown of potential causes and their solutions:

Potential Cause Explanation & Recommended Solution
Incomplete Acyl Chloride Formation The conversion of 5-methylisoxazole-4-carboxylic acid to the acyl chloride may be incomplete. Solution: Ensure anhydrous conditions, as thionyl chloride reacts violently with water.[5] Use a slight excess of thionyl chloride (e.g., 1.5-2.0 equivalents).[5] Adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[1][3] Confirm completion by quenching an aliquot as described in the FAQ section before proceeding.
Product Loss During Work-up The product, being a piperazine derivative, can have high aqueous solubility, especially if it forms a salt.[6] Solution: During the aqueous work-up, adjust the pH of the aqueous phase to be basic (pH > 10) to ensure the product is in its free base form, which is typically less water-soluble. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Poor Crystallization / Precipitation The product may be too soluble in the chosen crystallization solvent, leaving a significant amount in the mother liquor.[6] Solution: Perform solvent screening to find an optimal anti-solvent system. Cooling the mixture to 0-5°C can help maximize precipitation.[6] Concentrate the mother liquor and attempt a second crop recovery.
Side Reactions The primary competing reaction is the formation of the di-acylated piperazine, which consumes two equivalents of your valuable intermediate for every one mole of the undesired byproduct. Solution: Use an excess of piperazine. A common strategy is to add the acyl chloride solution slowly to a solution of piperazine, ensuring the acyl chloride is always the limiting reagent in the reaction vessel.
Problem: High Impurity Profile in the Crude Product

Q: My crude product shows multiple spots on TLC or peaks in HPLC. What are these impurities and how can I prevent them?

A: The impurity profile is often a direct result of the reaction conditions. Here are the most common culprits:

Impurity Identification & Prevention
Unreacted 5-Methylisoxazole-4-carboxylic acid This appears as a baseline or highly polar spot on TLC. Prevention: Ensure the acyl chloride formation goes to completion. Use sufficient activating agent (e.g., thionyl chloride).
1,4-bis[(5-Methylisoxazol-4-yl)carbonyl]piperazine (Di-acylated impurity) This is a less polar impurity than the desired product. Prevention: Maintain a molar excess of piperazine relative to the acyl chloride throughout the reaction. This is achieved by the slow addition of the acyl chloride to the piperazine solution.
Unreacted Piperazine Piperazine itself can be difficult to see on a standard UV-active TLC plate. It can be detected by derivatization or specific staining.[7][8] Prevention/Removal: This is an expected excess reagent. It is highly water-soluble and can be effectively removed during an aqueous work-up.[9]
Degradation Products High reaction temperatures or prolonged reaction times can lead to the degradation of the isoxazole ring or other side reactions.[6] Prevention: Maintain strict temperature control throughout the process. Ensure the reaction is not run for an unnecessarily long time once completion is confirmed.
Problem: Difficult Product Isolation and Purification

Q: I'm struggling with the final purification. The product is "oiling out" during crystallization, or the crystals are too fine to filter.

A: Physical properties of piperazine derivatives can make isolation challenging.[6]

  • Oiling Out: This happens when the product precipitates from the solution above its melting point or as a supersaturated liquid.

    • Solution: Lower the crystallization temperature. Use a more dilute solution. Add the anti-solvent more slowly while vigorously stirring to induce nucleation. Seeding the solution with a small crystal of pure product can be very effective.

  • Fine Particles/Slow Filtration: This is often due to rapid precipitation or "crashing out" of the product from solution.

    • Solution: Slow down the crystallization process. This can be achieved by cooling the solution more slowly or by adding the anti-solvent at a reduced rate. Aging the slurry with stirring for several hours can allow the crystals to grow larger (a process known as Ostwald ripening).

  • Hygroscopicity: Piperazine compounds readily absorb moisture from the air, which can make handling and accurate weighing difficult.[6]

    • Solution: Dry the final product thoroughly under vacuum. Store the isolated material in a desiccator or under an inert atmosphere.

Experimental Protocols & Visualizations

Protocol 1: Scalable Synthesis of 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine

This protocol is a representative procedure for a laboratory scale-up.

Step 1: Acyl Chloride Formation

  • Charge a dry, inerted reactor with 5-methylisoxazole-4-carboxylic acid (1.0 equiv) and a suitable solvent like toluene or dichloromethane (DCM).

  • Add a catalytic amount of DMF (e.g., 0.05 equiv).

  • Slowly add thionyl chloride (1.5 equiv) to the suspension at room temperature.

  • Heat the mixture to a moderate temperature (e.g., 50-60°C) and hold until the reaction is complete (typically 2-4 hours). Monitor via quenched aliquot HPLC/TLC.[4]

  • Cool the reaction mixture to room temperature.

Step 2: Amidation

  • In a separate reactor, charge piperazine (3.0 equiv) and a suitable solvent (e.g., DCM).

  • Cool the piperazine solution to 0-5°C.

  • Slowly add the acyl chloride solution from Step 1 to the piperazine solution, maintaining the internal temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until completion.

Step 3: Work-up and Isolation

  • Quench the reaction with water.

  • Adjust the pH of the aqueous layer to >10 with an aqueous base (e.g., NaOH).

  • Separate the organic layer. Extract the aqueous layer 2-3 times with your organic solvent.

  • Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Work-up & Isolation a Charge Reactor: 5-Methylisoxazole-4-carboxylic acid + Toluene/DCM + cat. DMF b Add Thionyl Chloride (SOCl2) (1.5 eq) a->b c Heat to 50-60°C (2-4h) b->c d Monitor via Quenched Aliquot (HPLC/TLC) c->d e Cool to RT d->e h Slowly Add Acyl Chloride Solution (Keep T < 10°C) e->h Acyl Chloride Solution f Prepare Separate Reactor: Piperazine (3.0 eq) in DCM g Cool Piperazine Solution (0-5°C) f->g g->h i Warm to RT, Stir (1-2h) h->i j Aqueous Quench & Basify (pH > 10) i->j Crude Reaction Mixture k Extract with Solvent j->k l Wash, Dry, Filter k->l m Concentrate l->m n Recrystallize m->n o Pure Product n->o

Caption: Workflow for the synthesis of 1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine.

Visualization: Troubleshooting Logic for Low Yield

G start Low Isolated Yield check_sm Check for Starting Carboxylic Acid in Crude start->check_sm check_mother_liquor Analyze Mother Liquor for Product check_sm->check_mother_liquor No incomplete_activation Root Cause: Incomplete Acyl Chloride Formation Solution: - Ensure anhydrous conditions - Use catalytic DMF - Increase SOCl2 equivalents check_sm->incomplete_activation Yes check_diacylated Check for Di-acylated Impurity in Crude check_mother_liquor->check_diacylated Low Amount workup_loss Root Cause: Product Loss During Work-up Solution: - Basify aqueous layer (pH > 10) - Perform multiple extractions check_mother_liquor->workup_loss High Amount crystallization_issue Root Cause: Poor Crystallization Solution: - Screen for better solvent/anti-solvent - Cool slowly, seed if necessary check_mother_liquor->crystallization_issue High Amount side_reaction Root Cause: Di-acylation Side Reaction Solution: - Ensure slow addition of acyl chloride - Maintain excess piperazine check_diacylated->side_reaction Yes

Caption: Decision tree for troubleshooting low product yield.

References

  • Organic Chemistry. (2021, August 20). Acids to Acyl Chlorides, Part 1 [Video]. YouTube. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
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  • National Center for Biotechnology Information. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PubMed Central.
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  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
  • ResearchGate. (n.d.).
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  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride.
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  • Organic Syntheses. (n.d.). Procedure.
  • Organic Chemistry Portal. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2016, April 13).
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • ResearchGate. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
  • United Nations Office on Drugs and Crime. (n.d.).
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • ResearchGate. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 1-[(5-methylisoxazol-4-yl)carbonyl]piperazine.
  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Comenius University. (n.d.).
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  • Molport. (n.d.). 4-(1-methyl-1H-pyrrole-2-carbonyl)piperazine | Molport-029-940-884.

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Reference Data & Comparative Studies

Validation

A Researcher's Comparative Guide to the Infrared Spectroscopy of Isoxazole Amides

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy absorption bands for isoxazole amides. Designed for researchers in synthetic chemistry and drug development, this document moves b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy absorption bands for isoxazole amides. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple list of frequencies to offer a comparative framework, explaining the vibrational origins of key spectral features and contrasting them with simpler, related structures. The included experimental protocol is designed to ensure the acquisition of high-quality, reproducible data.

The Analytical Significance of Isoxazole Amides

The isoxazole amide motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its prevalence is due to the unique electronic properties of the isoxazole ring and the structural rigidity and hydrogen-bonding capabilities of the amide linkage. For the synthetic chemist, confirming the successful coupling of an isoxazole carboxylic acid with an amine is a critical step. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for this verification, providing clear signatures for both the formation of the amide bond and the integrity of the isoxazole ring.

Deconstructing the Spectrum: Key Vibrational Modes

An isoxazole amide molecule's IR spectrum is a composite of vibrations from its two primary components: the amide group and the isoxazole ring. Understanding these contributions is key to accurate spectral interpretation.

  • The Amide Group: Amide vibrations are well-characterized and give rise to several distinct bands.[3]

    • N-H Stretch: For primary (-CONH₂) and secondary (-CONHR) amides, this vibration appears at the high-frequency end of the spectrum. Its position is sensitive to hydrogen bonding.[4]

    • C=O Stretch (Amide I): This is typically the most intense band in the amide spectrum, arising from the carbonyl stretch. Its frequency is influenced by resonance, induction, and hydrogen bonding, making it a powerful diagnostic tool.[5]

    • N-H Bend (Amide II): A coupled vibration involving N-H bending and C-N stretching, this band is characteristic of secondary amides and is found at a lower frequency than the Amide I band.[3][4]

  • The Isoxazole Ring: As a five-membered aromatic heterocycle, the isoxazole ring has several characteristic vibrations.[6]

    • C=N Stretch: This vibration is inherent to the azole ring structure.[7][8]

    • N-O Stretch: The stretching of the nitrogen-oxygen single bond provides a key signature for the isoxazole heterocycle.[8][9]

    • Ring C=C and C-H Vibrations: These are analogous to other aromatic systems, though their precise frequencies are modulated by the heteroatoms.[7][10]

Characteristic Absorption Bands for Isoxazole Amides

The conjugation between the isoxazole ring and the amide group creates a unique electronic environment that subtly influences the vibrational frequencies compared to isolated functional groups. The following table summarizes the key diagnostic bands.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity & Notes
Amide N-H N-H Stretch3400 - 3180Medium-Strong. Secondary amides show a single peak; primary amides show two (asymmetric & symmetric). Position is sensitive to H-bonding.[3][4]
Amide C=O Amide I Band1680 - 1650Very Strong. This is a primary indicator of amide formation. The range is typical for conjugated amides.[11][12]
Isoxazole C=N C=N Stretch1640 - 1600Medium-Variable. This band confirms the presence of the isoxazole ring.[7][8][13]
Amide N-H / C-N Amide II Band1570 - 1515Medium-Strong. A coupled vibration characteristic of secondary amides. Its presence alongside the Amide I band is strong evidence of a secondary amide linkage.[3][4]
Aromatic C=C Ring Stretch1605 - 1430Medium-Variable. Multiple bands may be observed, consistent with the aromatic nature of the isoxazole and any other aryl substituents.[7]
Isoxazole N-O N-O Stretch1170 - 1110Medium. A key diagnostic band for the isoxazole ring system.[8][9]
Isoxazole C-O C-O Stretch~1068Medium. Another characteristic vibration of the heterocyclic ring.[9]

Comparative Spectral Analysis

To fully appreciate the spectrum of an isoxazole amide, it is instructive to compare it with its precursors or simpler analogues.

  • Isoxazole Carboxylic Acid (Starting Material): The most prominent difference is the replacement of the very broad O-H stretch of the carboxylic acid (typically ~3300-2500 cm⁻¹) with the sharper N-H stretch of the amide.[14] Furthermore, the C=O stretch of the carboxylic acid dimer (~1720-1700 cm⁻¹) will shift to the lower frequency of the conjugated amide C=O (~1680-1650 cm⁻¹).[15]

  • Simple Aliphatic/Aromatic Amide (Alternative): While the Amide I and II bands will be present, the spectrum of a simple amide will lack the characteristic isoxazole ring vibrations, specifically the C=N stretch (~1640-1600 cm⁻¹) and the crucial N-O stretch (~1170-1110 cm⁻¹).[8][9] The absence of these bands definitively rules out the target structure.

  • Simple Isoxazole (Alternative): The spectrum of a simple isoxazole (e.g., 5-methylisoxazole) will show the ring vibrations (C=N, N-O, etc.) but will be entirely missing the strong Amide I (C=O) and Amide II (N-H bend) bands that are hallmarks of the amide functionality.[16]

The logical workflow for confirming the structure of an isoxazole amide via IR involves identifying signatures from both constituent parts.

G cluster_0 Structural Components of Isoxazole Amide cluster_1 Characteristic IR Frequency Regions (cm⁻¹) amide_nh Amide N-H freq_nh N-H Stretch ~3400-3180 amide_nh->freq_nh leads to amide_co Amide C=O freq_co Amide I Band ~1680-1650 amide_co->freq_co leads to isox_ring Isoxazole Ring freq_ring C=N Stretch: ~1640-1600 N-O Stretch: ~1170-1110 isox_ring->freq_ring leads to

Caption: Relationship between isoxazole amide components and their IR bands.

Experimental Protocol: High-Quality ATR-FTIR Spectrum Acquisition

This protocol describes the use of a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common setup for analyzing solid powder samples.

Objective: To obtain a clean, high-resolution infrared spectrum of a synthesized isoxazole amide powder.

Materials:

  • FTIR Spectrometer with a diamond or germanium ATR crystal.

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes (e.g., Kimwipes).

  • Synthesized, dry isoxazole amide powder (~5-10 mg).

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize (typically >30 minutes).

    • Purge the sample compartment with dry air or nitrogen, if available, to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning (Critical Step):

    • Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface.

    • Use a second, dry wipe to remove any residual solvent.

    • Causality: An unclean crystal will show peaks from previous samples or cleaning solvents, leading to a contaminated spectrum and incorrect data interpretation.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. The instrument software will prompt for this.

    • Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • Causality: The background scan measures the ambient environment (CO₂, water vapor) and the instrument's optical bench. This spectrum is automatically subtracted from the sample spectrum to provide data originating only from the sample itself.

  • Sample Application:

    • Place a small amount of the dry isoxazole amide powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. The force gauge on the press should indicate sufficient, but not excessive, pressure.

    • Causality: The ATR effect relies on an evanescent wave that penetrates a very short distance into the sample. Poor contact results in a weak, low-quality spectrum with poor signal-to-noise.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.

    • The resulting spectrum should be displayed in absorbance or transmittance mode. For analysis, absorbance is generally preferred as peak intensity is directly proportional to concentration.

  • Data Analysis and Cleaning:

    • Inspect the collected spectrum. The baseline should be relatively flat.

    • Identify the key bands as outlined in the table above. Look for the strong Amide I band and the characteristic ring vibrations.

    • After analysis, raise the press arm and clean the sample powder off the crystal and press tip using the same procedure as in Step 2.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of isoxazole amides. By understanding the distinct contributions of the amide linkage and the isoxazole ring, researchers can confidently confirm product formation. The key diagnostic markers are the simultaneous appearance of a strong Amide I (C=O) band around 1680-1650 cm⁻¹ and characteristic isoxazole ring vibrations, particularly the C=N and N-O stretches. A comparative approach, contrasting the product spectrum with that of its precursors and related analogues, provides the most definitive confirmation.

References

  • The Journal of Physical Chemistry A. (n.d.). High Overtones of C−H Stretching Vibrations in Isoxazole, Thiazole, and Related Methyl and Dimethyl Derivatives. ACS Publications. Available at: [Link]

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  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. RJPBCS. Available at: [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biol. Mol. Chem. Available at: [Link]

  • Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. Available at: [Link]-4-Derivati-Ali-Suhad/e33d0628e9326e0b7a878d6556e4c27421319c5c)

  • Al-Otaibi, J. S., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. Available at: [Link]

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  • ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. Available at: [Link]

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link]

  • Asif, M., et al. (2021). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Scholars Research Library. (n.d.). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Scholars Research Library. Available at: [Link]

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  • ARC Journals. (2015). Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journals. Available at: [Link]

  • ScienceDirect. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-(3-fluorophenyl)-isoxazole-3-carboxamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

  • PubMed. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. National Center for Biotechnology Information. Available at: [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST WebBook. Available at: [Link]

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